molecular formula C7H7ClN2O2 B1453362 3-Chloro-6-methoxypyridine-2-carboxamide CAS No. 1257535-44-6

3-Chloro-6-methoxypyridine-2-carboxamide

Cat. No. B1453362
M. Wt: 186.59 g/mol
InChI Key: BRLSOLNPLPYREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methoxypyridine-2-carboxamide is a chemical compound with the CAS Number: 1257535-44-6. It has a molecular weight of 186.6 . It is a solid substance stored at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-6-methoxy-2-pyridinecarboxamide . The InChI key is BRLSOLNPLPYREH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 172-174 degrees Celsius .

Scientific Research Applications

  • Scientific Field : Agrochemical and Pharmaceutical Industries
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 3-Chloro-6-methoxypyridine-2-carboxamide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results/Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Scientific Field : Pharmaceutical Chemistry

    • Application Summary : 3-Chloro-6-methoxypyridine-2-carboxamide is used in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases . These Schiff’s bases have potential as antimicrobial agents .
    • Methods of Application/Experimental Procedures : The synthesis starts from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester . The coupling of acid chloride with L-alanine methyl ester hydrochloride or 2-methylalanine methyl ester hydrochloride gives the corresponding 2,6-bis-carboxamide pyridine methyl esters . Hydrazonolysis of these esters with hydrazine hydrate affords the corresponding bis-hydrazides . Treatment of these hydrazides with appropriate aromatic or heterocyclic aldehydes affords the corresponding pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
    • Results/Outcomes : Many of the synthesized compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid .
  • Scientific Field : Medicine

    • Application Summary : 3-Chloro-6-methoxypyridine-2-carboxamide is used as a raw material in medicine .
    • Methods of Application/Experimental Procedures : The specific methods of application are not detailed in the source .
    • Results/Outcomes : The specific outcomes are not detailed in the source .
  • Scientific Field : Synthesis of Antidepressant Molecules

    • Application Summary : 3-Chloro-6-methoxypyridine-2-carboxamide can be used in the synthesis of antidepressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry .
    • Methods of Application/Experimental Procedures : The specific methods of synthesis and application are not detailed in the source .
    • Results/Outcomes : The specific outcomes are not detailed in the source .
  • Scientific Field : Catalyst in Chemical Reactions

    • Application Summary : 3-Methoxypyridine, which can be synthesized from 3-Chloro-6-methoxypyridine-2-carboxamide, can be used as a catalyst to accelerate the addition of certain 1,2-acyclic diones to activated acetylenic esters .
    • Methods of Application/Experimental Procedures : The specific methods of application are not detailed in the source .
    • Results/Outcomes : The specific outcomes are not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSOLNPLPYREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxypyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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